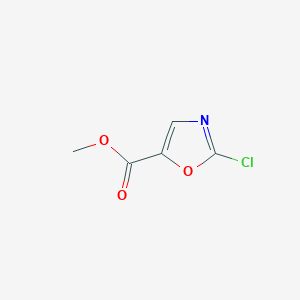

Methyl 2-chlorooxazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCMDJWRQCMWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650081 | |

| Record name | Methyl 2-chloro-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934236-41-6 | |

| Record name | Methyl 2-chloro-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloro-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-chlorooxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for methyl 2-chlorooxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the construction of the 2-aminooxazole core, followed by a Sandmeyer-type chlorination. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to aid in the successful replication and optimization of this synthetic route.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-stage sequence. The initial step involves the formation of the key intermediate, methyl 2-aminooxazole-5-carboxylate. This is followed by the diazotization of the 2-amino group and subsequent substitution with a chloride ion via a Sandmeyer-type reaction.

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of Methyl 2-aminooxazole-5-carboxylate

The formation of the 2-aminooxazole ring is achieved through the cyclocondensation of a suitable three-carbon building block with urea. A plausible and efficient method is analogous to the well-established Hantzsch thiazole synthesis, utilizing a β-ketoester as the starting material. In this proposed pathway, a derivative of methyl 3-oxopropanoate is reacted to form an enol ether, which is then brominated and subsequently cyclized with urea.

Experimental Protocol

Materials:

-

Dimethyl 1,3-acetonedicarboxylate

-

Triethyl orthoformate

-

Acetic anhydride

-

N-Bromosuccinimide (NBS)

-

Urea

-

Dioxane

-

Water

-

Ammonia solution

Procedure:

-

Formation of the Enol Ether: A mixture of dimethyl 1,3-acetonedicarboxylate, triethyl orthoformate, and a catalytic amount of acetic anhydride is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess reagents are removed under reduced pressure to yield the crude enol ether.

-

Bromination: The crude enol ether is dissolved in a 1:1 mixture of dioxane and water and cooled to -10 °C. N-Bromosuccinimide is added portion-wise, maintaining the low temperature. The reaction mixture is then stirred at room temperature for one hour.

-

Cyclocondensation with Urea: Urea is added to the reaction mixture, which is then heated to 80 °C for one hour.

-

Work-up and Isolation: After cooling to room temperature, an ammonia solution is added to the mixture. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford methyl 2-aminooxazole-5-carboxylate.

Quantitative Data

| Parameter | Value/Range |

| Reactants | |

| Dimethyl 1,3-acetonedicarboxylate | 1.0 equiv |

| Triethyl orthoformate | 1.2 equiv |

| Acetic anhydride | 0.1 equiv |

| N-Bromosuccinimide | 1.1 equiv |

| Urea | 1.0 equiv |

| Reaction Conditions | |

| Enol ether formation temperature | Reflux |

| Bromination temperature | -10 °C to room temp. |

| Cyclocondensation temperature | 80 °C |

| Yield | |

| Estimated Yield | 60-75% |

Step 2: Sandmeyer Chlorination of Methyl 2-aminooxazole-5-carboxylate

The conversion of the 2-amino group to a chloro group is accomplished via a Sandmeyer reaction. This involves the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) or copper(II) chloride catalyst. A modern and efficient variation of this reaction utilizes tert-butyl nitrite as the diazotizing agent and copper(II) chloride as the catalyst in an organic solvent.

Experimental Workflow

Caption: Experimental workflow for the Sandmeyer chlorination step.

Experimental Protocol

Materials:

-

Methyl 2-aminooxazole-5-carboxylate

-

Copper(II) chloride (CuCl₂)

-

tert-Butyl nitrite (tBuONO)

-

Acetonitrile (ACN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of methyl 2-aminooxazole-5-carboxylate (1.0 equiv) in acetonitrile, copper(II) chloride (1.5 equiv) is added. The mixture is stirred at room temperature.

-

Diazotization and Chlorination: The reaction mixture is cooled to 0 °C in an ice bath. tert-Butyl nitrite (1.2 equiv) is then added dropwise over a period of 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The progress of the reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is poured into a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield this compound.

Quantitative Data

| Parameter | Value/Range |

| Reactants | |

| Methyl 2-aminooxazole-5-carboxylate | 1.0 equiv |

| Copper(II) chloride (CuCl₂) | 1.5 equiv |

| tert-Butyl nitrite (tBuONO) | 1.2 equiv |

| Reaction Conditions | |

| Solvent | Acetonitrile (ACN) |

| Diazotization Temperature | 0 °C |

| Reaction Temperature | Room Temperature |

| Yield | |

| Estimated Yield | 40-60% |

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound. The initial cyclocondensation to form the 2-aminooxazole precursor, followed by a robust Sandmeyer-type chlorination, offers a practical approach for obtaining this key building block. The provided experimental protocols and quantitative data serve as a solid foundation for researchers in the fields of organic synthesis and drug discovery to produce this compound for their research needs. Further optimization of reaction conditions may lead to improved yields and purity.

physicochemical properties of Methyl 2-chlorooxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-chlorooxazole-5-carboxylate is a heterocyclic organic compound with the chemical formula C₅H₄ClNO₃. Its structure, featuring an oxazole ring substituted with a chloro group and a methyl carboxylate group, makes it a potential building block in medicinal chemistry and materials science. This technical guide provides a summary of its known physicochemical properties.

Physicochemical Properties

The available data for this compound is primarily based on computational predictions. Experimental validation of these properties is not extensively reported in publicly available literature.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₅H₄ClNO₃ | [1] |

| Molecular Weight | 161.54 g/mol | [1] |

| CAS Number | 934236-41-6 | [1] |

| Appearance | White to off-white solid | Predicted |

| Boiling Point | 240.1 ± 32.0 °C | Predicted |

| Density | 1.401 ± 0.06 g/cm³ | Predicted |

| pKa | -2.74 ± 0.10 | Predicted |

Spectroscopic Data

Experimental Protocols

Synthesis of Oxazole Carboxylates

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic routes to substituted oxazole carboxylates often involve the cyclization of α-haloketones with amides or the reaction of β-enamino ketoesters with hydroxylamine.[2] One common approach is the Hantzsch oxazole synthesis, which involves the reaction of an α-halocarbonyl compound with a primary amide.

For the synthesis of related methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, a reported method involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride.[2] This suggests that a potential synthetic pathway to this compound could involve the cyclization of a suitable precursor.

General Workflow for Synthesis of Substituted Oxazoles:

Caption: Generalized workflow for the synthesis and characterization of oxazole derivatives.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity, potential signaling pathway interactions, or any experimental workflows related to the bioactivity of this compound. Its structural similarity to other biologically active heterocyclic compounds suggests it could be a candidate for screening in various drug discovery programs, but no such studies have been published to date. The exploration of its biological effects represents an open area for future research.

References

An In-Depth Technical Guide to Methyl 2-chlorooxazole-5-carboxylate

CAS Number: 934236-41-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-chlorooxazole-5-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available chemical and safety information and explores its potential applications based on the broader class of oxazole derivatives.

Chemical and Physical Properties

This compound is a halogenated oxazole derivative. The presence of the chloro-, methyl ester, and oxazole moieties makes it a versatile intermediate for the synthesis of more complex molecules.[1][][3] Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl 2-chloro-1,3-oxazole-5-carboxylate | [] |

| Synonyms | Methyl 2-chloro-1,3-oxazole-5-carboxylate, 2-Chloro-5-oxazolecarboxylic acid methyl ester | [][3] |

| CAS Number | 934236-41-6 | [1][][4] |

| Molecular Formula | C₅H₄ClNO₃ | [1][4] |

| Molecular Weight | 161.54 g/mol | [1][4] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 240.1 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.401 g/cm³ (Predicted) | [1][3] |

| Flash Point | 99 °C | [1] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [3] |

Synthesis and Reactivity

A plausible synthetic approach could involve the reaction of a serine derivative or a related α-amino acid ester with a chlorinating agent and a source for the C2 carbon of the oxazole ring.

The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 2-position is a potential site for nucleophilic substitution, allowing for the introduction of various functionalities. The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles to form amides or other derivatives.

A general workflow for the utilization of this compound in further synthesis is depicted below:

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2-chlorooxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of Methyl 2-chlorooxazole-5-carboxylate. Given the limited direct experimental data in publicly accessible literature, this guide presents a detailed, predictive analysis based on established spectroscopic principles and known data from analogous oxazole derivatives. This document serves as a robust framework for the characterization of this and similar novel heterocyclic compounds.

Predicted Physicochemical Properties

A summary of the fundamental molecular properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO₃ | [1] |

| Molecular Weight | 161.54 g/mol | [1] |

| CAS Number | 934236-41-6 | [1][2] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a cohesive analysis of data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the predicted and expected spectroscopic data for the target molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the methoxy protons and the lone aromatic proton on the oxazole ring.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Singlet | 1H | H-4 |

| ~3.95 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule, including the carbonyl carbon of the ester, the carbons of the oxazole ring, and the methoxy carbon.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.5 | C=O (ester) |

| ~158.0 | C-2 (C-Cl) |

| ~145.0 | C-5 |

| ~130.0 | C-4 |

| ~53.0 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | C-H stretch (aromatic) |

| ~2960 | Medium | C-H stretch (methyl) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1580, ~1490 | Medium-Strong | C=N and C=C stretch (oxazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ether-like on ring) |

| ~850 | Medium | C-Cl stretch |

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio).

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 161/163 | 100 / 33 | [M]⁺ (Molecular ion) |

| 130/132 | 40 / 13 | [M - OCH₃]⁺ |

| 102/104 | 20 / 7 | [M - COOCH₃]⁺ |

Experimental Protocols

As a specific synthesis for this compound is not readily detailed in the literature, a plausible synthetic route is proposed based on established methods for oxazole synthesis.[3][4]

Proposed Synthesis of this compound

A potential synthetic approach involves the cyclization of a suitable precursor followed by chlorination.

Step 1: Synthesis of Methyl 2-amino-3-oxobutanoate This starting material can be synthesized from methyl acetoacetate through oximation followed by reduction.

Step 2: N-acylation The amino group of methyl 2-amino-3-oxobutanoate can be acylated using an appropriate acylating agent.

Step 3: Cyclization to form the Oxazole Ring Treatment of the N-acylated intermediate with a dehydrating agent would lead to the formation of the corresponding oxazole.

Step 4: Chlorination The 2-position of the oxazole ring can be chlorinated using a suitable chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride.

Step 5: Purification The final product would be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a thin film on a KBr plate.

-

Mass Spectrometry: The mass spectrum would be recorded on a mass spectrometer with an electron ionization (EI) source.

Visualization of Structure Elucidation Workflow

The logical process for the structure elucidation of this compound is depicted in the following workflow diagram.

Caption: Workflow for the structure elucidation of this compound.

References

- 1. scbt.com [scbt.com]

- 2. rndmate.com [rndmate.com]

- 3. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]

Methyl 2-chlorooxazole-5-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of Methyl 2-chlorooxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing accurate and clearly structured data.

Core Physicochemical Data

The essential molecular properties of this compound are summarized in the table below. This data is critical for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

| Property | Value |

| Molecular Formula | C5H4ClNO3[1] |

| Molecular Weight | 161.54 g/mol [1][2] |

| CAS Number | 934236-41-6[1][2][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are often proprietary or described within specific patent literature. However, a general synthetic approach can be inferred from standard organic chemistry principles. A common route would likely involve the esterification of 2-chlorooxazole-5-carboxylic acid with methanol, or a multi-step synthesis starting from simpler acyclic precursors, followed by cyclization to form the oxazole ring.

General Method for Esterification:

-

Reaction Setup: A solution of 2-chlorooxazole-5-carboxylic acid in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name and its fundamental molecular properties.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2-chlorooxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Methyl 2-chlorooxazole-5-carboxylate (CAS No. 934236-41-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar compounds, namely Ethyl 2-chlorooxazole-4-carboxylate and Methyl 2-chlorooxazole-4-carboxylate, to provide the most relevant safety information. Researchers should handle this chemical with the care required for a potentially hazardous substance.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₄ClNO₃ and a molecular weight of 161.54 g/mol .[1] While detailed experimental data on its physical properties are scarce, the following table summarizes key identifiers.

| Property | Value | Reference |

| CAS Number | 934236-41-6 | [1][2][3] |

| Molecular Formula | C₅H₄ClNO₃ | [1] |

| Molecular Weight | 161.54 g/mol | [1] |

| Physical Appearance | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Solubility | Information not available |

Hazard Identification and Classification

Based on information for analogous compounds, this compound is considered hazardous. The primary hazards identified are skin and eye irritation.

| Hazard Statement | GHS Classification (Inferred) | Signal Word |

| Causes skin irritation.[4] | Skin Irritation, Category 2 | Warning[4] |

| Causes serious eye irritation. | Eye Irritation, Category 2A | Warning |

| May cause respiratory irritation. | STOT SE, Category 3 | Warning |

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

First Aid Measures

Emergency procedures for exposure are critical. The following table outlines the recommended first aid measures based on the route of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[4][5] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[4][5] |

Safe Handling and Storage

Proper handling and storage are essential to minimize risk.

Engineering Controls:

-

Ensure that eyewash stations and safety showers are close to the workstation location.[4]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use personal protective equipment. Evacuate personnel to safe areas.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]

-

Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Emergency Response Logic

This diagram outlines the logical steps to take in an emergency situation involving exposure to this compound.

References

Commercial Availability and Synthetic Insights into Methyl 2-chlorooxazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Commercial Availability

Methyl 2-chlorooxazole-5-carboxylate (CAS No. 934236-41-6) is commercially available from various chemical suppliers. The following table summarizes the offerings from a selection of vendors, providing researchers with key information for procurement.

| Supplier | Purity | Quantity | Catalog Number |

| Santa Cruz Biotechnology | Research Grade | Inquire | sc-294209 |

| ChemicalBook | >98% | Inquire | CB51158523 |

| Echemi | 99% | Inquire | 934236-41-6 |

| Oakwood Chemical | 95% | 250mg, 1g, 5g | 037243 |

| BLD Pharmatech | 95% | 1g, 5g, 25g | BD111585 |

| A2B Chem | >95% | 1g, 5g | A2B111585 |

| Chem-Impex International | >97% (GC) | 1g, 5g | 28662 |

| Toronto Research Chemicals | Custom Synthesis | Inquire | M293455 |

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 934236-41-6 |

| Molecular Formula | C₅H₄ClNO₃ |

| Molecular Weight | 161.54 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Synthetic Protocol (Proposed)

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a plausible and robust synthetic route can be devised based on well-established principles of oxazole synthesis. The following proposed method is a multi-step sequence starting from readily available precursors.

Overall Reaction Scheme:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of N-(Chloroacetyl)serine methyl ester

-

To a stirred solution of L-serine methyl ester hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of chloroacetyl chloride (1.1 equivalents) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(chloroacetyl)serine methyl ester, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of Methyl 2-(chloromethyl)-4,5-dihydrooxazole-4-carboxylate

-

To a solution of N-(chloroacetyl)serine methyl ester (1 equivalent) in a suitable solvent (e.g., anhydrous THF or dioxane), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or the Burgess reagent (1.2 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the oxazoline intermediate.

Step 3: Synthesis of this compound

-

Dissolve the methyl 2-(chloromethyl)-4,5-dihydrooxazole-4-carboxylate (1 equivalent) in a suitable solvent such as toluene or dioxane.

-

Add an oxidizing agent, for example, manganese dioxide (MnO₂) (5-10 equivalents) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equivalents).

-

Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the solid oxidant.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the final product, this compound.

Potential Applications and Logical Relationships

This compound serves as a valuable building block in organic synthesis. The chloro- and ester- functionalities provide two reactive handles for further chemical modifications. For instance, the chloro group can be displaced by various nucleophiles, and the ester can be hydrolyzed or converted to an amide. These transformations allow for the introduction of diverse functional groups, making this compound a key intermediate for the synthesis of more complex, potentially biologically active molecules.

Caption: Potential reaction pathways for this compound.

While no specific signaling pathway has been directly associated with this compound in the available literature, oxazole and thiazole moieties are prevalent in many biologically active compounds, including anticancer and anti-inflammatory agents.[1][2] Therefore, this compound represents a valuable starting point for the synthesis of novel derivatives for screening in various drug discovery programs. Its structural similarity to intermediates used in the synthesis of complex pharmaceuticals suggests its potential utility in the development of new therapeutic agents.[3][4]

Conclusion

This compound is a commercially accessible and synthetically valuable chemical intermediate. Although a dedicated synthetic protocol is not explicitly published, a reliable multi-step synthesis can be proposed based on fundamental organic chemistry principles. Its dual functionality paves the way for the creation of a diverse library of oxazole derivatives, which could be of significant interest to researchers in medicinal chemistry and materials science. This guide provides the necessary foundational information for the procurement, synthesis, and further exploration of this versatile heterocyclic compound.

References

An In-Depth Technical Guide on Methyl 2-chlorooxazole-5-carboxylate: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Oxazoles in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] The stability of the oxazole ring, coupled with its ability to participate in various non-covalent interactions with biological targets, makes it an attractive moiety for the design of novel therapeutic agents. Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Methyl 2-chlorooxazole-5-carboxylate: Chemical Identity

This compound is a substituted oxazole with a chlorine atom at the 2-position and a methyl carboxylate group at the 5-position. Its basic chemical information is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 934236-41-6 | [3] |

| Molecular Formula | C₅H₄ClNO₃ | [3] |

| Molecular Weight | 161.54 g/mol | [3] |

| IUPAC Name | methyl 2-chloro-1,3-oxazole-5-carboxylate |

Synthesis of Oxazole Derivatives: A General Overview

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the synthesis of substituted oxazoles generally follows established synthetic routes. Common methods for constructing the oxazole ring include:

-

Robinson-Gabriel synthesis: This involves the cyclization of an α-acylamino ketone.

-

From α-haloketones: Reaction of α-haloketones with amides.

-

Van Leusen reaction: Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

-

Multicomponent reactions: One-pot synthesis involving the combination of three or more starting materials.[4]

The synthesis of a 2-chloro substituted oxazole, such as the title compound, would likely involve a precursor that allows for the introduction of the chlorine atom, or a post-cyclization chlorination step. A potential, though unconfirmed, synthetic pathway could be conceptualized as follows:

Figure 1. A generalized and hypothetical synthetic workflow for a 2-chlorooxazole-5-carboxylate.

Potential Applications in Drug Development

The 2-chloro substituent on the oxazole ring is an interesting feature from a medicinal chemistry perspective. The chlorine atom can act as a leaving group for nucleophilic substitution reactions, allowing for the further derivatization of the molecule to explore structure-activity relationships (SAR). This position could be functionalized with various amines, thiols, or other nucleophiles to generate a library of compounds for biological screening.

Given the known biological activities of other oxazole derivatives, it is plausible that this compound could serve as a key intermediate or building block for the synthesis of compounds with potential therapeutic applications, such as:

-

Anticancer Agents: Many heterocyclic compounds, including those with chloro-substituents, have been investigated for their antitumor properties.[5]

-

Antimicrobial Agents: The oxazole scaffold is present in several natural and synthetic antibiotics.

-

Enzyme Inhibitors: The rigid structure of the oxazole ring can be exploited to design specific inhibitors for various enzymes.

Review of Available Data: A Notable Absence

Despite the potential interest in this compound, a comprehensive search of the scientific literature and patent databases did not yield any specific studies on this compound. The following key information is currently unavailable:

-

Detailed Experimental Protocols: No peer-reviewed articles or patents were found that provide a step-by-step synthesis method.

-

Quantitative Data: There is a lack of reported data on reaction yields, spectroscopic characterization (NMR, IR, Mass Spectrometry), melting point, or other physicochemical properties.

-

Biological Activity Data: No studies were found that report on the biological evaluation of this compound, including IC50 values, MIC values, or its effects on any signaling pathways.

Conclusion and Future Perspectives

This compound remains a largely unexplored chemical entity within the vast landscape of heterocyclic chemistry. While its structural features suggest potential as a versatile building block in medicinal chemistry, the current lack of published data prevents a thorough assessment of its properties and applications.

For researchers in drug discovery and organic synthesis, this represents a potential opportunity. The development of a robust synthetic route to this compound and the subsequent exploration of its reactivity and biological activity could lead to the discovery of novel compounds with therapeutic potential. Future work should focus on:

-

Developing and publishing a reliable synthetic protocol.

-

Thoroughly characterizing the compound using modern analytical techniques.

-

Synthesizing a library of derivatives to explore its chemical space.

-

Screening the compound and its derivatives for a range of biological activities.

Until such studies are conducted and published, any discussion of the specific properties and applications of this compound will remain speculative and based on analogies to the broader class of oxazole compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Historical Synthesis of Substituted Oxazoles for Researchers and Drug Development Professionals

The oxazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic and structural properties make it a valuable scaffold for interacting with biological targets. This in-depth technical guide explores the core historical methods for the synthesis of substituted oxazoles, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these foundational reactions. This document details the experimental protocols for key historical syntheses, presents quantitative data for comparative analysis, and visualizes the intricate reaction pathways and workflows.

Robinson-Gabriel Synthesis

First described independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, the Robinson-Gabriel synthesis is a robust method for preparing 2,5-disubstituted oxazoles from 2-acylamino ketones.[1] The reaction proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration.

Reaction Mechanism

The generally accepted mechanism involves an initial acid-catalyzed enolization of the ketone. The enol oxygen is then protonated, rendering the carbonyl carbon more electrophilic. The amide oxygen acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered oxazoline intermediate. Finally, this intermediate undergoes dehydration to yield the aromatic oxazole ring.

References

Methodological & Application

Application Notes and Protocols for Methyl 2-chlorooxazole-5-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chlorooxazole-5-carboxylate is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The presence of a reactive chloro group at the 2-position of the oxazole ring, coupled with the electron-withdrawing ester functionality, makes it an attractive substrate for a variety of chemical transformations. This document provides an overview of its key applications, supported by detailed experimental protocols for its utilization in the synthesis of more complex molecular architectures. The methodologies presented herein are foundational for the development of novel compounds for drug discovery and materials science.

Key Applications

This compound serves as a valuable intermediate in the synthesis of a diverse range of substituted oxazoles. The reactivity of the 2-chloro substituent allows for its displacement by various nucleophiles and its participation in metal-catalyzed cross-coupling reactions. These transformations enable the introduction of a wide array of functional groups at the 2-position, leading to the generation of libraries of compounds with potential biological activity.

A closely related analog, ethyl 2-chlorooxazole-4-carboxylate, has been demonstrated as a versatile intermediate for the synthesis of substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions.[1] By analogy, this compound is expected to undergo similar transformations, providing access to 2,5-disubstituted and 2,4,5-trisubstituted oxazole derivatives.

Experimental Protocols

The following protocols are based on established methodologies for analogous heterocyclic systems and are expected to be applicable to this compound. Optimization of reaction conditions may be necessary for specific substrates.

Nucleophilic Aromatic Substitution (SNAr) with Amines

The electron-deficient nature of the oxazole ring, enhanced by the ester group, facilitates nucleophilic aromatic substitution at the 2-position. This reaction is a straightforward method for the synthesis of 2-aminooxazole derivatives.

General Protocol for the Synthesis of Methyl 2-(Alkyl/Aryl-amino)oxazole-5-carboxylates:

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) is added the desired primary or secondary amine (1.1 - 2.0 eq).

-

A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.5 eq) is added to the mixture.

-

The reaction mixture is stirred at room temperature or heated (e.g., to 40-80 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is diluted with an organic solvent (e.g., Ethyl acetate) and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired Methyl 2-(alkyl/aryl-amino)oxazole-5-carboxylate.

Quantitative Data (Hypothetical based on analogous reactions):

| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | DCM | TEA | 25 | 12 | 85-95 |

| Benzylamine | THF | DIPEA | 60 | 8 | 80-90 |

| Morpholine | ACN | TEA | 40 | 16 | 90-98 |

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The chloro-substituent at the 2-position of this compound is expected to be a suitable handle for such transformations, enabling the synthesis of 2-aryloxazole derivatives.

General Protocol for the Synthesis of Methyl 2-Aryloxazole-5-carboxylates:

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

-

A degassed solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water) is added.

-

The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., Ethyl acetate) and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired Methyl 2-aryloxazole-5-carboxylate.

Quantitative Data (Hypothetical based on analogous reactions):

| Arylboronic Acid | Palladium Catalyst | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75-85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 80-90 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 70-80 |

Visualizations

Logical Workflow for the Utilization of this compound

Caption: Synthetic pathways from this compound.

Signaling Pathway Analogy: Building Block Diversification

This diagram illustrates the concept of using a core scaffold, this compound, to generate a library of diverse compounds through different synthetic routes, analogous to how a signaling molecule can trigger multiple downstream pathways.

Caption: Diversification of the core scaffold.

Conclusion

This compound is a promising and versatile building block for organic synthesis. The protocols and data presented, based on established chemical principles and analogous systems, provide a solid foundation for its application in the synthesis of novel oxazole-containing compounds. Its utility in nucleophilic substitution and palladium-catalyzed cross-coupling reactions opens up avenues for the rapid generation of compound libraries for screening in drug discovery and materials science programs. Further exploration of its reactivity is warranted to fully exploit its synthetic potential.

References

Application Notes and Protocols: Methyl 2-chlorooxazole-5-carboxylate as a Versatile Precursor for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyl 2-chlorooxazole-5-carboxylate as a key building block for the synthesis of novel oxazole-based compounds with potential therapeutic applications. The protocols detailed below are designed to be adaptable for the synthesis of a diverse library of derivatives for screening and lead optimization in drug discovery programs.

Overview of this compound

This compound is a functionalized heterocyclic compound that serves as an excellent starting material for the synthesis of various substituted oxazoles. The presence of a reactive chlorine atom at the 2-position and a methyl ester at the 5-position allows for selective modifications, making it a valuable precursor for generating molecular diversity. The oxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Key Synthetic Transformations

The reactivity of this compound allows for two primary types of transformations to introduce molecular diversity:

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl, heteroaryl, or vinyl substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the oxazole ring and the carboxylate group activates the 2-position for nucleophilic aromatic substitution, allowing for the displacement of the chlorine atom by a variety of nucleophiles.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of novel derivatives from this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl/Heteroaryl-oxazole-5-carboxylates

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids.

Reaction Scheme:

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction vial, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Yield: 60-85% (This is a representative range, and actual yields may vary depending on the specific boronic acid used).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol outlines a general procedure for the reaction of this compound with primary or secondary amines to generate 2-amino-oxazole-5-carboxylate derivatives.

Reaction Scheme:

Materials:

-

This compound

-

Primary or secondary amine (1.5 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the desired amine (1.5 mmol), and potassium carbonate (2.0 mmol).

-

Add N,N-Dimethylformamide (5 mL) to the flask.

-

Heat the reaction mixture to 80 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Yield: 70-90% (This is a representative range, and actual yields may vary depending on the specific amine used).

Data Presentation

The following table summarizes the in vitro cytotoxic activity of a representative compound, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, which is structurally related to derivatives that can be synthesized from this compound. This data is provided as an example of the potential biological activity of this class of compounds.[1]

| Compound | Average GI₅₀ (μM) | Average TGI (μM) | Average LC₅₀ (μM) |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 5.37 | 12.9 | 36.0 |

GI₅₀: 50% growth inhibition; TGI: total growth inhibition; LC₅₀: 50% lethal concentration. Data is averaged over 60 human cancer cell lines.[1]

Mandatory Visualizations

Experimental Workflows

Caption: General experimental workflows for Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution.

Hypothetical Signaling Pathway Inhibition

Oxazole derivatives have been reported to exhibit anticancer activity through the inhibition of various signaling pathways, including those involving STAT3 and tubulin polymerization.[2] The following diagram illustrates a hypothetical mechanism of action for a novel oxazole derivative.

Caption: Hypothetical inhibition of STAT3 and microtubule pathways by a novel oxazole derivative.

References

The Synthesis of 2-(Substituted-amino)oxazole-5-carboxylates: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of methyl 2-(substituted-amino)oxazole-5-carboxylates through the reaction of methyl 2-chlorooxazole-5-carboxylate with a variety of primary and secondary amines. The 2-aminooxazole-5-carboxylate scaffold is a valuable pharmacophore in medicinal chemistry, appearing in compounds with a range of biological activities, including antitubercular and anti-inflammatory properties. This nucleophilic aromatic substitution (SNAr) reaction offers a straightforward and versatile method for the generation of diverse compound libraries for drug discovery and development.

Introduction

The oxazole ring is a key structural motif in numerous biologically active compounds. In particular, 2-aminooxazole derivatives have garnered significant attention in medicinal chemistry. The substitution of the 2-aminothiazole moiety with a 2-aminooxazole can offer advantages such as improved solubility and a potentially lower rate of metabolism due to the absence of an oxidizable sulfur atom.[1] The reaction of this compound with amines provides a direct route to a diverse range of 2-(substituted-amino)oxazole-5-carboxylates, which are valuable intermediates for further chemical elaboration.

Reaction Principle

The core reaction involves the nucleophilic displacement of the chlorine atom at the 2-position of the oxazole ring by an amine. The electron-withdrawing ester group at the 5-position activates the ring towards nucleophilic attack, facilitating the substitution reaction. The general reaction scheme is as follows:

Scheme 1: General reaction for the synthesis of methyl 2-(substituted-amino)oxazole-5-carboxylates.

Experimental Protocols

This section provides detailed protocols for the reaction of this compound with representative aliphatic, aromatic, and cyclic secondary amines.

Materials and Methods

Materials:

-

This compound

-

Piperidine

-

Aniline

-

Benzylamine

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glassware for column chromatography

Protocol 1: Synthesis of Methyl 2-(piperidin-1-yl)oxazole-5-carboxylate

This protocol details the reaction with a cyclic secondary aliphatic amine.

Procedure:

-

To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dioxane (5 mL) in a round-bottom flask, add piperidine (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 3:1 mixture of hexanes/ethyl acetate as the eluent).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure methyl 2-(piperidin-1-yl)oxazole-5-carboxylate.

Protocol 2: Synthesis of Methyl 2-(phenylamino)oxazole-5-carboxylate

This protocol describes the reaction with a primary aromatic amine.

Procedure:

-

In a sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv) and aniline (1.1 mmol, 1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) (3 mL).

-

Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv) to the mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield methyl 2-(phenylamino)oxazole-5-carboxylate.

Protocol 3: Synthesis of Methyl 2-(benzylamino)oxazole-5-carboxylate

This protocol outlines the reaction with a primary aliphatic amine.

Procedure:

-

To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL), add benzylamine (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Stir the mixture at 80 °C for 6-12 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water (25 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired methyl 2-(benzylamino)oxazole-5-carboxylate.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various methyl 2-(substituted-amino)oxazole-5-carboxylates. Please note that yields are representative and may vary depending on the specific amine and reaction scale.

| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | Triethylamine | Dioxane | Reflux | 2-4 | 85-95 |

| 2 | Morpholine | Triethylamine | Dioxane | Reflux | 3-5 | 80-90 |

| 3 | Aniline | DIPEA | DMF | 120 | 12-24 | 60-75 |

| 4 | p-Toluidine | DIPEA | DMF | 120 | 12-24 | 65-80 |

| 5 | Benzylamine | K₂CO₃ | DMF | 80 | 6-12 | 75-85 |

| 6 | n-Butylamine | K₂CO₃ | DMF | 80 | 8-16 | 70-80 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of methyl 2-(substituted-amino)oxazole-5-carboxylates.

Caption: General workflow for synthesis and purification.

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship and roles of the key components in the reaction.

Caption: Roles of reaction components.

Applications in Drug Development

The synthesized 2-(substituted-amino)oxazole-5-carboxylates serve as versatile building blocks for the development of novel therapeutic agents. The amino group at the 2-position can be further functionalized, for example, through acylation or sulfonylation, to explore structure-activity relationships (SAR). The ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This flexibility allows for the rapid generation of diverse chemical libraries for screening against various biological targets. For instance, derivatives of 2-aminooxazoles have shown promise as antitubercular agents, and the ability to readily modify the substituent on the amino group is crucial for optimizing potency and pharmacokinetic properties.[1]

Conclusion

The reaction of this compound with amines is a robust and efficient method for the synthesis of a wide array of 2-(substituted-amino)oxazole-5-carboxylates. The protocols provided herein offer a solid foundation for researchers in medicinal chemistry and drug development to access these valuable compounds. The versatility of this reaction allows for the systematic exploration of chemical space around the 2-aminooxazole core, which is a promising scaffold for the discovery of new therapeutics.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-chlorooxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[2][3] In the realm of medicinal chemistry and drug development, the oxazole scaffold is a privileged heterocycle found in numerous biologically active compounds. The ability to functionalize the oxazole ring at specific positions is crucial for the synthesis of novel pharmaceutical candidates.

Methyl 2-chlorooxazole-5-carboxylate is a key building block that allows for the introduction of diverse aryl and heteroaryl substituents at the 2-position of the oxazole ring via Suzuki coupling. This reaction is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies. These application notes provide a detailed protocol and representative data for the Suzuki coupling of this compound with various arylboronic acids.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[2]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Experimental Protocols

The following is a representative experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. Conditions may require optimization depending on the specific boronic acid used.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

-

Base (e.g., potassium carbonate [K₂CO₃], cesium carbonate [Cs₂CO₃], sodium carbonate [Na₂CO₃])

-

Solvent (e.g., 1,4-dioxane, toluene, N,N-dimethylformamide [DMF], with water)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry reaction vessel (e.g., a round-bottom flask or a microwave reaction vial) equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

-

Add the arylboronic acid (1.2 mmol, 1.2 equiv).

-

Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

-

The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 2-aryl-oxazole-5-carboxylate.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of this compound with a variety of arylboronic acids under typical reaction conditions.

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Methyl 2-phenyloxazole-5-carboxylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 2-(4-methoxyphenyl)oxazole-5-carboxylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 89 |

| 3 | 4-Chlorophenylboronic acid | Methyl 2-(4-chlorophenyl)oxazole-5-carboxylate | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O (4:1) | 110 | 16 | 78 |

| 4 | 3-Tolylboronic acid | Methyl 2-(m-tolyl)oxazole-5-carboxylate | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 10 | 91 |

| 5 | 2-Naphthylboronic acid | Methyl 2-(naphthalen-2-yl)oxazole-5-carboxylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 75 |

| 6 | Thiophen-2-ylboronic acid | Methyl 2-(thiophen-2-yl)oxazole-5-carboxylate | PdCl₂(dppf) (3) | Na₂CO₃ | DMF/H₂O (5:1) | 90 | 8 | 82 |

Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction with this compound.

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Figure 2: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes: Derivatization of Methyl 2-chlorooxazole-5-carboxylate for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 2-chlorooxazole-5-carboxylate is a versatile and valuable building block for medicinal chemistry, offering a reactive handle at the C2 position for the introduction of diverse substituents. The electron-withdrawing nature of the ester at C5 and the chloro group at C2 makes this scaffold amenable to various derivatization strategies.

This document provides detailed application notes and protocols for key chemical transformations of this compound, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr). These reactions enable the synthesis of libraries of novel oxazole derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Palladium-Catalyzed Derivatization Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For a substrate like this compound, the C2-chloro position is the primary site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.

References

- 1. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]

- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution on Methyl 2-chlorooxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chlorooxazole-5-carboxylate is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the oxazole ring and the ester group at the 5-position activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a variety of functional groups, enabling the synthesis of diverse libraries of substituted oxazole derivatives for biological screening. These derivatives are of significant interest due to the prevalence of the oxazole scaffold in pharmacologically active compounds.

These application notes provide detailed protocols for the nucleophilic substitution on this compound with common nucleophiles such as amines, thiols, and alcohols.

Reaction Principle

The nucleophilic substitution on this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent departure of the chloride ion results in the formation of the substituted product. The presence of the electron-withdrawing ester group at the 5-position and the nitrogen atom in the oxazole ring stabilizes the negative charge of the Meisenheimer complex, thus facilitating the reaction.[1][2]

General Reaction Scheme

Caption: General reaction scheme for nucleophilic substitution.

Experimental Protocols

Protocol 1: Substitution with Amines (Amination)

This protocol describes a general method for the substitution of the 2-chloro group with a primary or secondary amine.

Materials and Reagents:

-

This compound

-

Amine (e.g., morpholine, piperidine, aniline)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ACN), add the amine (1.2 eq).

-

Add the base (e.g., TEA, 1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Substitution with Thiols (Thiolation)

This protocol outlines a general procedure for the reaction with thiol nucleophiles to form 2-thioether-oxazole derivatives.

Materials and Reagents:

-

This compound

-

Thiol (e.g., thiophenol, benzyl thiol)

-

Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment

Procedure:

-